4-Methoxy-6-nitro-1H-indole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Methoxy-6-nitro-1H-indole is a chemical compound that belongs to the indole family. Indoles are heterocyclic compounds that are commonly found in a wide variety of natural and synthetic substances.

Synthesis Analysis

The synthesis of 4-Methoxy-6-nitro-1H-indole and related compounds involves various chemical reactions and processes. One approach involves the nucleophilic substitution reaction in indole chemistry, where 1-Methoxy-6-nitroindole-3-carbaldehyde acts as a versatile building block for producing 2,3,6-trisubstituted indole derivatives (Yamada et al., 2009). Another method highlights a novel rearrangement leading to 1-methoxyindoles, starting from commercially available nitro compounds (Selvakumar et al., 2003).

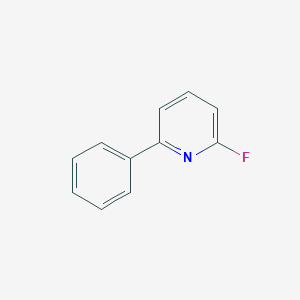

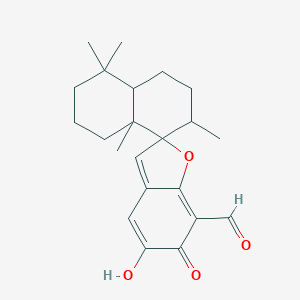

Molecular Structure Analysis

The molecular structure of 4-Methoxy-6-nitro-1H-indole is characterized by its indole skeleton, which is a fused ring system combining a benzene ring and a pyrrole ring. The methoxy and nitro groups attached to this skeleton significantly influence its chemical properties and reactivity.

Chemical Reactions and Properties

4-Methoxy-6-nitro-1H-indole undergoes various chemical reactions due to its reactive functional groups. For instance, studies on the nucleophilic reactions of 1-Methoxy-3-(2-nitrovinyl)indole reveal interesting solvent effects and novel preparation methods for 3-substituted 1-methoxyindoles (Yamada et al., 2002).

Aplicaciones Científicas De Investigación

Versatile Building Block in Organic Synthesis

4-Methoxy-6-nitro-1H-indole serves as a versatile building block in organic synthesis, facilitating the preparation of a variety of indole derivatives. One notable application is its use in nucleophilic substitution reactions to produce 2,3,6-trisubstituted indole derivatives, highlighting its utility in generating novel pyrimido[1,2-a]indole derivatives. This regioselective reactivity underscores its significance in the development of complex indole-based structures, catering to diverse research needs in organic and medicinal chemistry (Yamada et al., 2009).

Nanoparticle Formation and Fluorescence Applications

Another fascinating area of application is in the synthesis of fluorescent organic nanoparticles. 3-Styrylindoles, including derivatives of 4-Methoxy-6-nitro-1H-indole, have been synthesized and observed to form nanoparticles with enhanced fluorescence properties. This behavior is attributed to specific substitutions that reduce intermolecular interactions, thereby promoting fluorescence. Such nanoparticles find applications in materials science and bioimaging, where their fluorescent properties can be utilized for labeling and visualization purposes (Singh & Ansari, 2017).

Anticancer and Antivascular Agent Development

In the realm of medicinal chemistry, derivatives of 4-Methoxy-6-nitro-1H-indole have been explored for their potential as anticancer and antivascular agents. Research has focused on synthesizing analogues that inhibit tubulin polymerization, a crucial process in cancer cell proliferation. Such compounds, by mimicking the action of natural products like combretastatin A4, have shown promise in disrupting tumor vasculature and inducing tumor regression, offering a pathway for the development of new cancer therapies (Ty et al., 2008).

Antioxidant and Cytotoxicity Properties

Additionally, 4-Methoxy-6-nitro-1H-indole derivatives have been investigated for their antioxidant and cytotoxic properties. Through the Maillard reaction with natural food flavors, various 6-methoxytetrahydro-β-carboline derivatives have been synthesized and evaluated. These compounds exhibit moderate antioxidant properties and have been assessed for cytotoxicity against non-tumorous cell lines, providing insights into their safety and efficacy as potential antioxidants (Goh et al., 2015).

Safety And Hazards

Direcciones Futuras

Indole derivatives, including “4-Methoxy-6-nitro-1H-indole”, have shown diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . The application of indole derivatives for the treatment of various disorders has attracted increasing attention in recent years .

Propiedades

IUPAC Name |

4-methoxy-6-nitro-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-14-9-5-6(11(12)13)4-8-7(9)2-3-10-8/h2-5,10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJJWRLNBFXLPKI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1C=CN2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646346 |

Source

|

| Record name | 4-Methoxy-6-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-6-nitro-1H-indole | |

CAS RN |

175913-41-4 |

Source

|

| Record name | 4-Methoxy-6-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B70262.png)

![trans-1,7-Dioxaspiro[5.5]undec-2-EN-5-OL](/img/structure/B70270.png)

![1,3,2-Dioxaphosphorinane, 5-butyl-5-ethyl-2-[2,4,6-tris(1,1-dimethylethyl)phenoxy]-](/img/structure/B70271.png)

![[(5-Chlorobenzo[b]thiophen-3-yl)methyl](triphenyl)phosphonium bromide](/img/structure/B70272.png)